(Rac)-Tephrosin
Overview
Description
(Rac)-Tephrosin is a naturally occurring rotenoid, a type of isoflavonoid, found in various plants, particularly in the genus Tephrosia. It is known for its insecticidal and piscicidal properties, making it valuable in agricultural and pest control applications. The compound is characterized by its complex structure, which includes multiple rings and hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Tephrosin involves several steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the core structure of the compound. The reaction conditions typically involve the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often relies on the extraction from natural sources, such as Tephrosia plants. The extraction process involves solvent extraction, followed by purification steps like chromatography to isolate the compound in its pure form. Advances in biotechnology have also explored the use of genetically modified organisms to produce this compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions
(Rac)-Tephrosin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired outcome, but they often involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from the reactions of this compound include various oxidized and reduced derivatives, as well as substituted compounds
Scientific Research Applications
Chemistry
In chemistry, (Rac)-Tephrosin is studied for its unique structure and reactivity. Researchers explore its potential as a starting material for synthesizing new compounds with desirable properties.
Biology
In biological research, this compound is investigated for its insecticidal and piscicidal properties. Studies focus on understanding its mode of action and potential use in pest control.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its biological activity against certain pests suggests it may have pharmacological properties worth investigating.
Industry
In industry, this compound is used in the formulation of natural pesticides and insecticides. Its effectiveness and natural origin make it an attractive alternative to synthetic chemicals.
Mechanism of Action
(Rac)-Tephrosin exerts its effects primarily through the inhibition of mitochondrial electron transport in target organisms. By disrupting the electron transport chain, it leads to the production of reactive oxygen species and subsequent cell death. The compound targets specific enzymes and proteins involved in cellular respiration, making it effective against a wide range of pests.
Comparison with Similar Compounds
Similar Compounds
Rotenone: Another naturally occurring rotenoid with similar insecticidal properties.
Deguelin: A related compound with both insecticidal and potential anticancer properties.
Tubaic Acid: Known for its use in traditional pest control methods.
Uniqueness
(Rac)-Tephrosin is unique due to its specific structure and the presence of multiple hydroxyl groups, which contribute to its reactivity and biological activity. Its effectiveness as a natural pesticide and its potential therapeutic applications set it apart from other similar compounds.
Properties
IUPAC Name |
14-hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O7/c1-22(2)8-7-12-15(30-22)6-5-13-20(12)29-19-11-28-16-10-18(27-4)17(26-3)9-14(16)23(19,25)21(13)24/h5-10,19,25H,11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBZCCQCDWNNJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4(C3=O)O)OC)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.